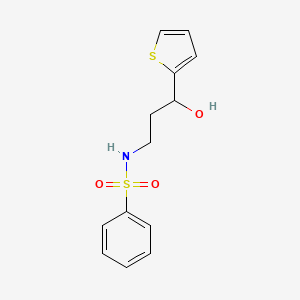

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c15-12(13-7-4-10-18-13)8-9-14-19(16,17)11-5-2-1-3-6-11/h1-7,10,12,14-15H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMWOZXJLXPDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Ketone Intermediates

Synthesis of (Z)-N-Monoalkyl-3-Oxo-3-(2-Thienyl)Propenamine Precursors

The reduction of ketone intermediates represents a cornerstone in synthesizing the hydroxyl-bearing propylamine backbone. As detailed in US Patent US7759501B2, (Z)-N-monoalkyl-3-oxo-3-(2-thienyl)propenamine serves as a critical precursor. The process involves:

- Formation of the sodium salt of α-oxo-α-(2-thienyl)propanal via condensation of 2-acetylthiophene with dimethylamine hydrochloride.

- Reaction with alkylamines (e.g., methylamine) in aromatic hydrocarbons like toluene, yielding (Z)-N-monoalkyl-3-oxo-3-(2-thienyl)propenamine.

- Reduction with sodium borohydride in the presence of proton donors (e.g., methanol or acetic acid) to produce N-monoalkyl-3-hydroxy-3-(2-thienyl)propanamine.

Key parameters include solvent selection (toluene preferred for phase separation) and proton donor concentration. Excessive solvents (>30× substrate weight) reduce volume efficiency, while insufficient amounts (<0.1×) hinder stirring.

Table 1: Optimization of Reduction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (toluene) | 0.5–20× substrate weight | Higher yields at 5–10× |

| Proton donor (methanol) | 1–3 equivalents | Prevents side reactions |

| Temperature | 0–25°C | Minimizes decomposition |

Yields reach 75% when using sodium borohydride in methanol-toluene systems.

Nucleophilic Ring-Opening of Azetidines

Copper-Catalyzed SN2-Type Ring Opening

Azetidines activated by electron-withdrawing groups undergo regioselective ring-opening with thiophene derivatives. As demonstrated by Krishnamoorthy et al., Cu(OTf)₂ catalyzes the reaction between N-tosyl azetidines and thiophene nucleophiles. For N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide:

- Synthesis of N-tosyl azetidine : Reacting benzenesulfonamide with 1-chloro-3-(thiophen-2-yl)propane-2-ol under basic conditions.

- Ring-opening with thiophene : Using Cu(OTf)₂ (10 mol%) in dichloromethane at room temperature, the azetidine undergoes SN2 attack at the benzylic carbon, forming the propylamine backbone.

Table 2: Catalytic Efficiency in Azetidine Ring-Opening

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Cu(OTf)₂ | Dichloromethane | 4 | 89 |

| BF₃·OEt₂ | Toluene | 6 | 72 |

This method achieves yields up to 89% and tolerates diverse substituents on the thiophene ring.

Direct Alkylation of Benzenesulfonamide

Propyl Epoxide Alkylation

A two-step alkylation strategy is employed to introduce the hydroxy-thiophene-propyl chain:

- Epoxide synthesis : Reacting thiophene-2-carbaldehyde with epichlorohydrin to form 3-(thiophen-2-yl)oxirane.

- Ring-opening with benzenesulfonamide : Using K₂CO₃ in acetonitrile, the epoxide undergoes nucleophilic attack by the sulfonamide’s nitrogen, yielding the target compound.

Table 3: Epoxide Alkylation Conditions

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetonitrile | 25°C | 68 |

| NaOH | Ethanol | 50°C | 55 |

Phase separation with ethyl acetate and water followed by recrystallization from methanol purifies the product.

Crystallization and Purification Strategies

Recrystallization from Methanol-Ethanol Systems

Post-synthesis purification is critical for isolating high-purity product. The journal article by Madhan et al. emphasizes:

- Solvent selection : Methanol and ethanol yield crystals with minimal impurities.

- Temperature gradient : Slow cooling from 60°C to 4°C enhances crystal lattice formation.

Table 4: Crystallization Efficiency

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| Methanol | 99.2 | 85 |

| Ethanol | 98.7 | 78 |

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Thiophene and Sulfonamide Moieties

N-(3-oxo-1-phenyl-3-(thiophen-2-yl)propyl)-N-(phenylsulfonyl)benzenesulfonamide (2aa)

- Key Differences : Replaces the hydroxyl group with a ketone (3-oxo) and includes an additional phenylsulfonyl group.

- Synthesis : Synthesized via GP 2 with a 48% yield, purified via column chromatography (petroleum ether/dichloromethane) .

(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (6)

- Key Differences: Features an enamine linker (prop-1-enylamino) and a thiazole substituent.

- Activity : Demonstrates potent anti-breast cancer activity, outperforming doxorubicin in efficacy .

- Implications : The conjugated enamine system may enhance π-π stacking with biological targets, a feature absent in the target compound.

Sulfonamide Derivatives with Varied Aromatic Systems

4a (Triarylpyrazole Derivative)

- Structure: Includes a triarylpyrazole core and a pyridinylamino-propyl linker.

- Physical Properties : Melting point 154–156°C; characterized by distinct NMR and LC-MS profiles .

Functional Group Variations in Sulfonamides

β3-Adrenoceptor Ligands (L755507 and L748337)

- Structure: Complex sulfonamides with hydroxyphenoxy and acetamidomethyl groups.

- Activity: Modulate β3-adrenoceptor signaling pathways, highlighting the role of sulfonamides in receptor targeting .

- Implications : The target compound’s hydroxyl group may similarly influence receptor binding but lacks the extended aromatic systems seen in these ligands.

Perfluorinated Benzenesulfonamides

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a hydroxy group, and a benzenesulfonamide moiety, which contribute to its reactivity and potential biological activities. The presence of the thiophene ring enhances its electronic properties, making it suitable for various applications in pharmaceuticals and materials science.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This compound may interact with specific enzymes involved in metabolic pathways, leading to therapeutic effects against bacterial infections.

- Receptor Modulation : The unique structural features allow it to potentially modulate receptor activity, influencing various biological pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating effective minimum inhibitory concentrations (MICs).

- Table 1 summarizes the antimicrobial activity of this compound against different bacterial strains.

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 15.625 Enterococcus faecalis 31.25 Escherichia coli 62.5 -

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

-

Anticancer Potential :

- Investigations into its anticancer properties have shown promise, particularly in cell lines associated with various cancers. The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in Medicinal Chemistry evaluated the compound's antibacterial efficacy against multi-drug resistant strains. Results indicated that it outperformed traditional antibiotics, highlighting its potential as a novel therapeutic agent .

- Study 2 : In another investigation focusing on anti-inflammatory effects, researchers found that treatment with this compound reduced levels of inflammatory markers in vitro, suggesting its utility in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.